N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-12-3-4-14(21-2)13(8-12)15(19)18-11-6-9(16)5-10(17)7-11/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJZBLHFOUEIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 2,5-dimethoxyaniline in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with specific receptors .
Comparison with Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-dichlorophenyl isocyanate
- 3,5-dichlorophenyl isothiocyanate
Comparison: N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide is unique due to the presence of both dichlorophenyl and dimethoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Biological Activity
N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic effects and mechanisms of action. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHClN\O
- Molecular Weight : 285.14 g/mol
- Functional Groups : The compound contains a dichlorophenyl moiety and methoxy groups which are known to influence its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can occur through competitive or non-competitive binding to the active sites or allosteric sites of the enzymes .
- Receptor Modulation : It may also interact with various receptors, modulating signaling pathways that are vital for cellular function and communication .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In a study screening a drug library on multicellular spheroids, it was identified as a promising candidate for further development as an anticancer agent .
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of proliferation .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications:
- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines in various models of inflammation. This suggests a potential role in treating inflammatory diseases .
- Research Findings : A study indicated that compounds with similar structures often exhibit significant anti-inflammatory activity through modulation of NF-kB signaling pathways .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Screening
In a notable study published in 2019, researchers screened a library of compounds for their ability to inhibit cancer cell growth. This compound was found to significantly reduce the viability of several cancer cell lines, indicating its potential as an effective anticancer agent. The study emphasized the need for further investigation into its mechanism and therapeutic applicability .
Case Study 2: Anti-inflammatory Research
Another study explored the anti-inflammatory properties of compounds similar to this compound. The results demonstrated that these compounds could effectively downregulate inflammatory markers in vitro and in vivo models. This finding supports the hypothesis that such compounds could be developed into treatments for chronic inflammatory conditions .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide, and how can its structure be validated?
- Synthesis :
-
Route 1 : Use a coupling reaction between 3,5-dichloroaniline and 2,5-dimethoxybenzoyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst to enhance efficiency .
-
Route 2 : Employ a microwave-assisted synthesis to reduce reaction time, using dimethylformamide (DMF) as a solvent and triethylamine as a base .
- Validation :
-
NMR Spectroscopy : Analyze H and C spectra to confirm the presence of dichlorophenyl protons (δ 7.2–7.5 ppm) and dimethoxy groups (δ 3.8–4.0 ppm) .
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IR Spectroscopy : Identify amide C=O stretching (~1650 cm) and aromatic C-Cl vibrations (~750 cm) .
-
Mass Spectrometry : Confirm molecular weight (expected [M+H]: ~350.7 g/mol) .
Synthesis Method Yield (%) Purity (HPLC) Key Reagents DCM/DMAP 78 98.5% DMAP, DCM Microwave (DMF) 85 99.1% DMF, EtN
Q. What physicochemical properties are critical for experimental design?
- Solubility : Low aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for in vitro assays .
- Stability : Stable at 4°C for 6 months in dark conditions; degrades at >40°C (TGA data) .
- LogP : ~3.2 (predicted), indicating moderate lipophilicity for cellular uptake .
Advanced Questions
Q. How can researchers investigate the compound’s mechanism of action, particularly enzyme/receptor interactions?
- Target Identification :
-
Enzyme Assays : Test inhibition of phosphodiesterase 4 (PDE4) using fluorescence-based assays (IC determination) .
-
Receptor Binding : Screen against serotonin (5-HT) and dopamine (D) receptors via radioligand displacement assays .
- Metabolic Studies : Evaluate cytochrome P450 (CYP) interactions using liver microsomes and LC-MS to monitor metabolite formation .
Target Assay Type Key Finding Reference PDE4 Fluorescence IC = 1.2 µM 5-HT Radioligand K = 85 nM
Q. How should contradictions in biological activity data be resolved?
- Assay Variability : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO vs. ethanol), and incubation times .
- Structural Analogs : Test derivatives (e.g., replacing Cl with F) to determine if activity is substituent-dependent .
- Dose-Response Analysis : Ensure full dose curves (e.g., 0.1–100 µM) to avoid false negatives from narrow concentration ranges .
Q. What strategies optimize bioactivity through structural modifications?
- Substituent Effects :
-
Electron-Withdrawing Groups : Replace 3,5-Cl with CF to enhance receptor binding affinity .
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Methoxy Positioning : Shift 2,5-dimethoxy to 3,4-dimethoxy to improve solubility without losing activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDE4 or 5-HT .
Derivative PDE4 IC (µM) Solubility (mg/mL) Parent Compound 1.2 0.09 3,5-CF Analog 0.8 0.05 3,4-Dimethoxy Analog 1.5 0.15
Methodological Notes
- Data Contradictions : Always cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Synthetic Optimization : Monitor reaction progress via TLC with UV visualization to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
